Butanoyl chloride, 4-[(2-chloroethyl)sulfonyl]-
Overview
Description
Preparation Methods
The synthesis of butanoyl chloride, 4-[(2-chloroethyl)sulfonyl]- involves the reaction of butanoic acid with thionyl chloride (SOCl₂), resulting in the formation of butanoyl chloride. This intermediate then reacts with 2-chloroethanesulfonic acid to yield the final product. The reaction conditions typically involve the use of an inert atmosphere and controlled temperatures to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
Butanoyl chloride, 4-[(2-chloroethyl)sulfonyl]- undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Oxidation Reactions: The sulfonyl group can be further oxidized to form sulfonic acids.
Reduction Reactions: The compound can be reduced to form corresponding sulfides.
Common reagents used in these reactions include bases like sodium hydroxide for substitution reactions and oxidizing agents like hydrogen peroxide for oxidation reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
Butanoyl chloride, 4-[(2-chloroethyl)sulfonyl]- has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: The compound is employed in the production of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is used in the development of advanced materials with specific functional properties.
Mechanism of Action
The mechanism of action of butanoyl chloride, 4-[(2-chloroethyl)sulfonyl]- involves its reactivity with nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of various derivatives. The sulfonyl group can also participate in reactions, providing additional sites for chemical modification.
Comparison with Similar Compounds
Butanoyl chloride, 4-[(2-chloroethyl)sulfonyl]- can be compared with similar compounds such as:
Butanoyl chloride: Lacks the sulfonyl group, making it less reactive in certain reactions.
2-Chloroethanesulfonyl chloride: Contains a sulfonyl group but lacks the butanoyl moiety, limiting its applications in specific synthetic routes.
The presence of both the butanoyl and sulfonyl groups in butanoyl chloride, 4-[(2-chloroethyl)sulfonyl]-, makes it unique and versatile for various chemical transformations .
Properties
IUPAC Name |
4-(2-chloroethylsulfonyl)butanoyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Cl2O3S/c7-3-5-12(10,11)4-1-2-6(8)9/h1-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXABPZGKYAAVJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)Cl)CS(=O)(=O)CCCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20621514 | |
Record name | 4-(2-Chloroethanesulfonyl)butanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20621514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24352-85-0 | |
Record name | 4-(2-Chloroethanesulfonyl)butanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20621514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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